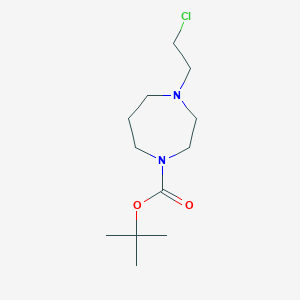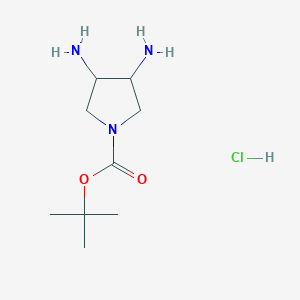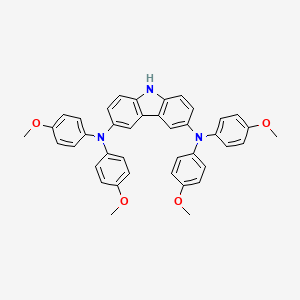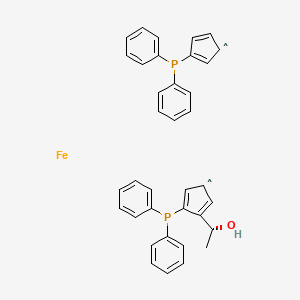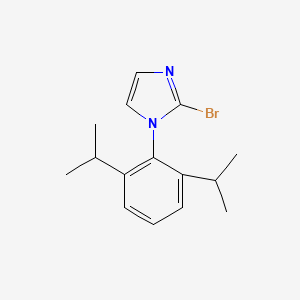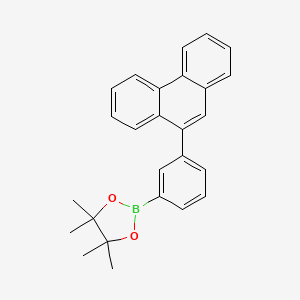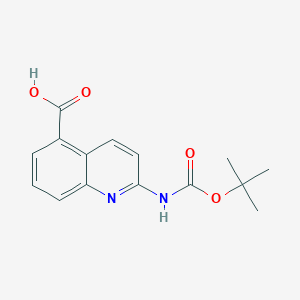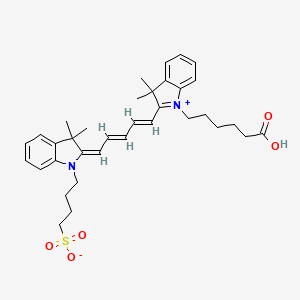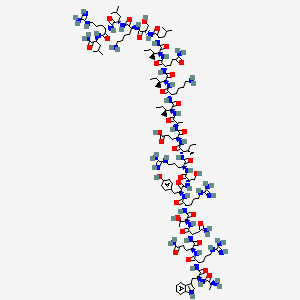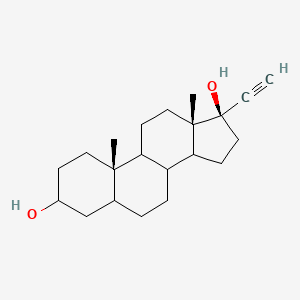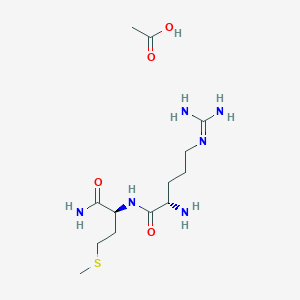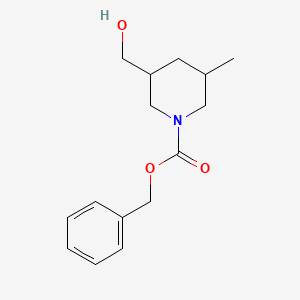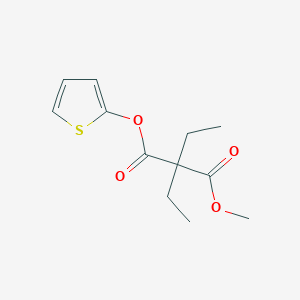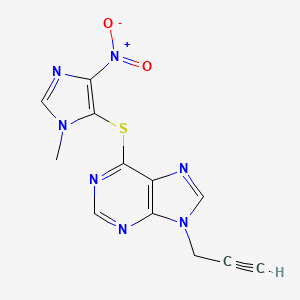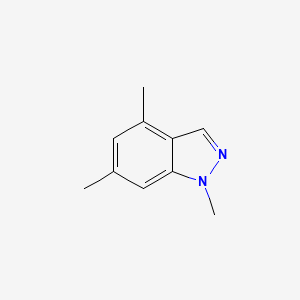
1,4,6-Trimethyl-1H-indazole
Descripción general
Descripción
Synthesis Analysis
TMII was first synthesized in the 1960s and was initially used as a precursor to synthesize other indazole derivatives. A concise and improved route was developed to form the desired indazole, which takes advantage of an electronically directed metalation/formylation sequence followed by condensation with methyl hydrazine to form a hydrazone and culminates in a copper-catalyzed intramolecular Ullmann cyclization .
Molecular Structure Analysis
Indazoles consist of three tautomeric forms in which 1H-tautomers (indazoles) and 2H-tautomers (isoindazoles) exist in all phases. The tautomerism in indazoles greatly influences synthesis, reactivity, physical and even the biological properties of indazoles .
Chemical Reactions Analysis
The tautomerism in indazoles greatly influences synthesis, reactivity, physical and even the biological properties of indazoles .
Aplicaciones Científicas De Investigación
Antimicrobial Resistance and Clinical Effectiveness
Research has explored the effectiveness of co-trimoxazole, a compound containing a sulfonamide, against various infections, highlighting the challenges posed by antimicrobial resistance. Studies conducted in Pakistan and Côte d'Ivoire have assessed co-trimoxazole's clinical effectiveness for pneumonia and its prophylactic use in HIV-1-infected patients with tuberculosis, respectively, demonstrating its potential benefits despite resistance issues (Straus et al., 1998); (Wiktor et al., 1999).
Pharmacogenetics and Drug Metabolism
The role of genetic polymorphisms in drug metabolizing enzymes and their impact on drug hypersensitivity, particularly to sulfonamide-containing drugs like co-trimoxazole, has been investigated. These studies aim to understand how genetic variations affect individual responses to medications and the development of adverse drug reactions (Pirmohamed et al., 2000).
Novel Therapeutics and Drug Resistance
The development and evaluation of new therapeutic agents, including those based on ruthenium compounds and their activity against resistant strains of microorganisms, reflect ongoing efforts to overcome resistance mechanisms and improve treatment outcomes. This research underscores the importance of discovering and characterizing novel compounds with potential clinical applications (Burris et al., 2016).
Análisis Bioquímico
Biochemical Properties
1,4,6-Trimethyl-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives, including this compound, have been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response . Additionally, this compound can interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream processes.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis . This compound may also affect the expression of genes involved in cell growth and survival, thereby impacting cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes and proteins, inhibiting or activating their activity. For instance, this compound may inhibit the activity of COX-2 by binding to its active site, thereby reducing the production of pro-inflammatory mediators . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to factors such as stability and degradation. Studies have shown that indazole derivatives can be stable under certain conditions but may degrade over time, affecting their efficacy and potency . Long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular function, including alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, including damage to tissues and organs. Studies have shown that the threshold for these effects can vary depending on the specific animal model and the duration of exposure.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It may affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways . For example, indazole derivatives have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cell growth and metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. It may be transported across cell membranes by specific transporters and accumulate in certain tissues or cellular compartments . The localization and accumulation of this compound can affect its activity and function, influencing its overall efficacy and potency.
Subcellular Localization
This compound may exhibit specific subcellular localization, which can impact its activity and function. It may be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with biomolecules and its overall mechanism of action.
Propiedades
IUPAC Name |
1,4,6-trimethylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-7-4-8(2)9-6-11-12(3)10(9)5-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLROHXGMYATPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



